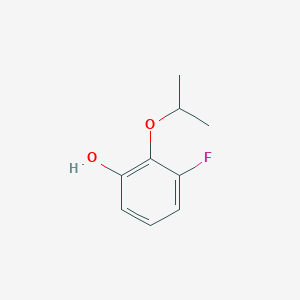

3-Fluoro-2-isopropoxyphenol

Beschreibung

3-Fluor-2-isopropoxyphenol ist eine organische Verbindung mit der Summenformel C9H11FO2. Sie zeichnet sich durch das Vorhandensein eines Fluoratoms, einer Isopropoxygruppe und einer Phenolgruppe aus.

Eigenschaften

Molekularformel |

C9H11FO2 |

|---|---|

Molekulargewicht |

170.18 g/mol |

IUPAC-Name |

3-fluoro-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H11FO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 |

InChI-Schlüssel |

VWBAAXKAGYZING-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=C(C=CC=C1F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Fluor-2-isopropoxyphenol kann auf verschiedenen Wegen erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von 3-Fluorphenol mit Isopropylbromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Aceton oder Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-Fluor-2-isopropoxyphenol kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, jedoch optimiert für höhere Ausbeuten und Reinheit, umfassen. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Destillation und Kristallisation kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

3-Fluor-2-isopropoxyphenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Phenolgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu Chinonen oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu entsprechenden Alkoholen reduziert werden.

Substitution: Das Fluoratom kann durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethoxid in Methanol für die nucleophile aromatische Substitution.

Hauptprodukte, die gebildet werden

Oxidation: Chinone.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Phenole abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Fluor-2-isopropoxyphenol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Phenolgruppe kann Wasserstoffbrückenbindungen mit Proteinen und Enzymen bilden und deren Aktivität möglicherweise verändern. Das Fluoratom kann die Lipophilie der Verbindung erhöhen, wodurch ihr Durchtritt durch Zellmembranen erleichtert und ihre Bioverfügbarkeit erhöht wird.

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-isopropoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Fluor-3-isopropoxyphenol: Ähnliche Struktur, jedoch mit Fluor- und Isopropoxygruppen an unterschiedlichen Positionen.

3-Fluor-4-isopropoxyphenol: Ein weiteres Isomer mit unterschiedlichen Substitutionsmustern.

Einzigartigkeit

3-Fluor-2-isopropoxyphenol ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Die Position des Fluoratoms und der Isopropoxygruppe kann die Reaktivität der Verbindung und ihre Wechselwirkungen mit anderen Molekülen erheblich beeinflussen .

Biologische Aktivität

3-Fluoro-2-isopropoxyphenol is an organic compound notable for its potential biological activities, particularly in the realms of fluorescence and interactions with biological targets. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.

This compound has the molecular formula C11H13F O2. The presence of a fluorine atom enhances its lipophilicity, increasing solubility in organic solvents and potentially improving bioavailability in biological systems. The compound features a phenolic hydroxyl group that can form hydrogen bonds, which is crucial for its interactions with proteins and enzymes .

Fluorescent Probe

Research indicates that this compound exhibits unique optical properties, making it a candidate for use as a fluorescent probe . Its ability to interact with specific molecular targets suggests potential therapeutic applications, particularly in imaging and tracking biological processes .

Interaction with Proteins and Enzymes

The compound's mechanism of action is believed to involve the formation of hydrogen bonds with proteins and enzymes. This interaction can lead to alterations in their functional activity, suggesting possible roles in pharmacological studies . Further investigations are necessary to elucidate the precise pathways through which this compound exerts its effects.

The mechanism of action involves the following key aspects:

- Hydrogen Bonding : The phenolic hydroxyl group facilitates hydrogen bonding with target proteins.

- Enhanced Lipophilicity : The fluorine atom increases the compound's ability to penetrate cell membranes, enhancing its bioavailability .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison table highlighting their features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-3-isopropoxyphenol | Fluorine and isopropoxy groups in different positions | Different reactivity due to substitution pattern |

| 3-Fluoro-4-isopropoxyphenol | Isomeric structure with fluorine at position 4 | Variations in physical properties |

| 3-Bromo-5-fluoro-2-isopropoxyphenol | Contains bromine instead of hydrogen at position 5 | Altered reactivity due to bromine presence |

The unique substitution pattern of this compound significantly influences its chemical reactivity and interactions compared to similar compounds .

Applications in Drug Development

The potential therapeutic applications of this compound extend to drug development, where it may serve as a precursor for synthesizing more complex organic molecules. Its unique properties make it suitable for exploration in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.